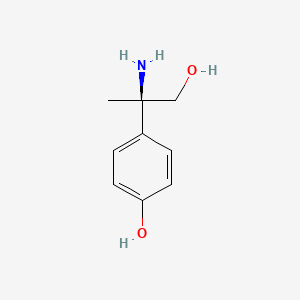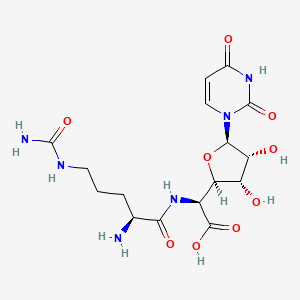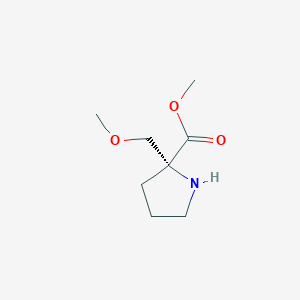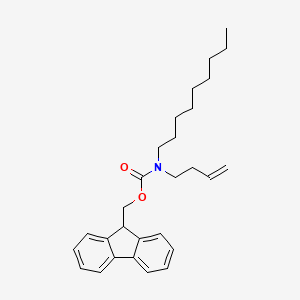
(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a fluorenyl group, a butenyl chain, and a nonyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate typically involves multiple steps:
Formation of the Fluorenyl Methyl Group: The initial step involves the preparation of the fluorenyl methyl group through the reaction of fluorene with formaldehyde under acidic conditions.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a nucleophilic substitution reaction, where the fluorenyl methyl group reacts with but-3-en-1-ol in the presence of a strong base such as sodium hydride.
Carbamate Formation: The final step involves the reaction of the intermediate product with nonyl isocyanate to form the carbamate linkage. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the carbamate group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the carbamate group.
Substituted Fluorenes: From electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where carbamate-based drugs are effective.
Industry
In industrial applications, this compound is used in the synthesis of polymers and coatings, where its stability and reactivity contribute to the desired properties of the final products.
Mécanisme D'action
The mechanism by which (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate exerts its effects involves the interaction of its carbamate group with biological targets. The carbamate moiety can inhibit enzymes by forming a stable covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the butenyl and nonyl chains, making it less versatile in terms of functionalization.
But-3-en-1-yl(nonyl)carbamate: Lacks the fluorenyl group, resulting in different reactivity and applications.
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate: Similar but without the nonyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the fluorenyl group and the butenyl and nonyl chains in (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate provides a unique combination of properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C28H37NO2 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-but-3-enyl-N-nonylcarbamate |
InChI |
InChI=1S/C28H37NO2/c1-3-5-7-8-9-10-15-21-29(20-6-4-2)28(30)31-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h4,11-14,16-19,27H,2-3,5-10,15,20-22H2,1H3 |
Clé InChI |
PKTCSRLBSVSANZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


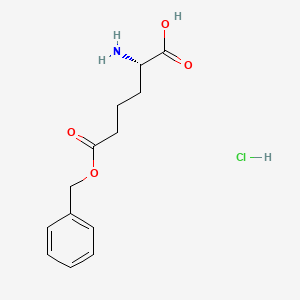
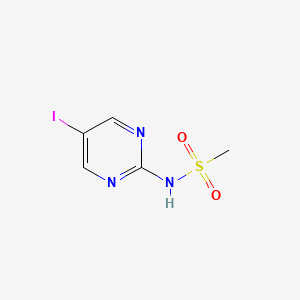



![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
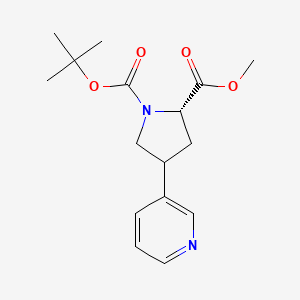
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
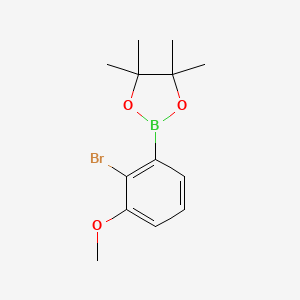
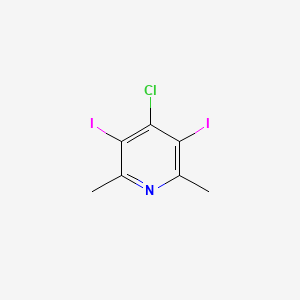
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
